molecular formula C22H28ClN3OS B2859224 (1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone CAS No. 1428352-43-5

(1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)methanone

Cat. No.: B2859224
CAS No.: 1428352-43-5
M. Wt: 418
InChI Key: NTLACPLXTOTPHK-UHFFFAOYSA-N
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Description

(1-(4-chlorophenyl)cyclopentyl)(4-(((1-methyl-1H-imidazol-2-yl)thiomethyl)piperidin-1-yl)methanone: is a complex organic compound featuring a cyclopentyl ring substituted with a 4-chlorophenyl group and a piperidinyl ring substituted with a thiomethyl group and a 1-methyl-1H-imidazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the cyclopentyl and piperidinyl rings. The cyclopentyl ring can be synthesized through a Diels-Alder reaction, while the piperidinyl ring can be constructed via a cyclization reaction. The chlorophenyl group is introduced through a halogenation reaction, and the thiomethyl group is added via a thiolation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiomethyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The imidazole ring can be reduced to form a different heterocyclic structure.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Formation of reduced imidazole derivatives.

  • Substitution: : Formation of substituted phenyl derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical research.

  • Biology: : Investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the cyclopentyl and piperidinyl rings with the chlorophenyl and thiomethyl groups. Similar compounds include:

  • (1-(4-chlorophenyl)cyclopentyl)methanamine

  • 4-(1-methyl-1H-imidazol-2-yl)benzaldehyde

  • 4-methyl-1-(3-methylbenzoyl)piperidine

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3OS/c1-25-15-12-24-21(25)28-16-17-8-13-26(14-9-17)20(27)22(10-2-3-11-22)18-4-6-19(23)7-5-18/h4-7,12,15,17H,2-3,8-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLACPLXTOTPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2CCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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